Calculated Lipophilicity (ACD/LogP) and Aqueous Solubility (logSw) Differentiation vs. In-Class N-Aryl Analogs
The target compound's N-cyclooctyl substituent confers significantly higher calculated lipophilicity compared to in-class N-aryl analogs. The predicted ACD/LogP for N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is 5.32, whereas the N-[4-(propan-2-yl)phenyl] analog exhibits a ChemDiv-calculated logP of approximately 4.0–4.5 . Concomitantly, the predicted logSw (aqueous solubility) for the target compound is –4.80, indicating low aqueous solubility that is approximately 1–2 log units poorer than that of less lipophilic, aromatic N-substituted analogs (typically logSw –3.0 to –3.5) . These calculated differences in physiochemical profile directly impact compound handling (DMSO solubility requirements), assay compatibility (aqueous buffer solubility), and membrane permeability predictions.
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | ACD/LogP = 5.32 (ChemSpider); logSw = –4.80 (ChemDiv) |
| Comparator Or Baseline | N-[4-(propan-2-yl)phenyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: logP ≈ 4.0–4.5 (ChemDiv estimated); Representative N-aryl analog: logSw ≈ –3.0 to –3.5 |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.3 log units more lipophilic; ΔlogSw ≈ 1.3–1.8 log units less soluble |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem module (ChemSpider) and ChemDiv internal models |
Why This Matters
Higher lipophilicity can enhance membrane permeability but may require higher DMSO concentrations for stock preparation, a critical practical consideration for assay design and procurement planning.
